molecular formula C17H18N4S B12246110 3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B12246110
M. Wt: 310.4 g/mol
InChI Key: CEBBPZHLYONFOC-UHFFFAOYSA-N
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Description

3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound that combines a benzothiazole moiety with a piperazine ring and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step process. One common method includes the reaction of 2-aminobenzothiazole with 1-(pyridin-4-ylmethyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine moieties can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the pyridine moiety but shares the benzothiazole and piperazine rings.

    2-(Pyridin-2-yl)-1,2-benzothiazole: Contains a pyridine group attached to the benzothiazole but lacks the piperazine ring.

Uniqueness

3-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is unique due to the presence of all three functional groups: benzothiazole, piperazine, and pyridine. This combination provides a versatile scaffold for drug development, allowing for various modifications to enhance its biological activity and selectivity .

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C17H18N4S/c1-2-4-16-15(3-1)17(19-22-16)21-11-9-20(10-12-21)13-14-5-7-18-8-6-14/h1-8H,9-13H2

InChI Key

CEBBPZHLYONFOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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